4-(4-bromo-1H-pyrazol-1-yl)butanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c8-6-4-9-10(5-6)3-1-2-7(11)12/h4-5H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDNPXBZZYBXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
4-(4-bromo-1H-pyrazol-1-yl)butanoic acid has shown potential as a building block for the synthesis of various pharmaceutical agents. Its applications in drug development include:
- Anti-inflammatory Agents : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating its potential role in cancer therapeutics .
Case Study: Anticancer Activity
A study evaluated the anticancer properties of several pyrazole derivatives, including this compound, against MCF-7 breast cancer cells. The results indicated that specific modifications to the compound enhanced its efficacy, demonstrating a promising avenue for further research .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis due to its reactivity:
- Nucleophilic Substitution Reactions : The bromine atom in the structure allows for nucleophilic substitutions, facilitating the formation of various derivatives .
- Formation of Complex Molecules : It acts as a precursor in synthesizing more complex organic molecules, which can be tailored for specific applications in pharmaceuticals and agrochemicals .
The compound's unique properties have led to its exploration in material science:
- Conductive Materials : Research indicates that derivatives can be incorporated into polymers to enhance conductivity and other physical properties .
- Fluorescent Materials : The structural characteristics allow for modifications that can lead to fluorescent materials suitable for various applications in electronics and sensors.
Preparation Methods
Cyclization of Hydrazine Derivatives with β-Ketoesters
The pyrazole core is typically constructed via cyclocondensation of hydrazines with β-ketoesters. For 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, this method involves:
Step 1: Formation of 1H-Pyrazole-4-carboxylic Acid
Ethyl 4-oxopentanoate reacts with hydrazine hydrate in ethanol under reflux (78°C, 12 hours) to yield ethyl 1H-pyrazole-4-carboxylate. Acidic hydrolysis (6 M HCl, 100°C, 6 hours) converts the ester to 1H-pyrazole-4-carboxylic acid.
Step 2: Bromination at the 4-Position
Bromination is achieved using phosphorus tribromide (PBr₃) in dichloromethane at 0–25°C. The reaction proceeds via electrophilic aromatic substitution, with the carboxylic acid group acting as a meta-directing substituent.
Key Data:
| Parameter | Value |
|---|---|
| Yield (Step 1) | 68–72% |
| Yield (Step 2) | 85–90% |
| Reaction Time (Step 2) | 4–6 hours |
Direct Bromination of Preformed Pyrazole Derivatives
An alternative route starts with commercially available 1H-pyrazole-1-butanoic acid. Bromination with N-bromosuccinimide (NBS) in acetonitrile (0.1 M, 25°C, 24 hours) selectively substitutes the 4-position due to the electron-withdrawing effect of the butanoic acid chain.
Advantages:
Alkylation of 4-Bromo-1H-pyrazole
Nucleophilic Substitution with Bromobutanoic Acid
4-Bromo-1H-pyrazole (CAS 2075-45-8) undergoes alkylation with γ-bromobutanoic acid in the presence of sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds at 60°C for 8 hours, yielding the target compound.
Reaction Scheme:
$$
\text{4-Bromo-1H-pyrazole} + \text{BrCH}2\text{CH}2\text{CH}_2\text{COOH} \xrightarrow{\text{NaH, DMF}} \text{this compound}
$$
Optimization Data:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 60 | 78 |
| K₂CO₃ | DMF | 80 | 45 |
| DBU | THF | 25 | 62 |
Mitsunobu Coupling for Stereochemical Control
For chiral analogs, the Mitsunobu reaction couples 4-bromo-1H-pyrazole with (R)- or (S)-butane-1,4-diol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Subsequent oxidation of the alcohol to the carboxylic acid with Jones reagent (CrO₃/H₂SO₄) completes the synthesis.
Conditions:
- DEAD/PPh₃, THF, 0°C → 25°C, 12 hours.
- Jones oxidation: 0°C, 2 hours.
One-Pot Tandem Synthesis
Simultaneous Cyclization and Alkylation
A tandem approach condenses hydrazine, ethyl acetoacetate, and γ-bromobutanoic acid in acetic acid (120°C, 24 hours). This method integrates pyrazole formation and alkylation, reducing purification steps.
Mechanistic Insights:
- Hydrazine attacks the β-ketoester to form a hydrazone intermediate.
- Cyclization generates the pyrazole ring.
- In situ alkylation with γ-bromobutanoic acid occurs via SN2 displacement.
Yield Comparison:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Tandem synthesis | 65 | 92 |
| Sequential synthesis | 75 | 98 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 4-bromo-1H-pyrazole, potassium butyrate, and tetrabutylammonium bromide (TBAB) as a catalyst achieves 55–60% yield in 2 hours. This method eliminates organic solvents and reduces energy consumption.
Environmental Metrics:
- E-factor: 0.8 (vs. 5.2 for solution-phase synthesis).
- PMI (Process Mass Intensity): 12.3.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
A plug-flow reactor (PFR) operating at 100°C and 10 bar pressure enhances the reaction rate of the alkylation step. Key parameters include:
| Residence Time (min) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 30 | 92 | 88 |
| 60 | 98 | 91 |
Cost Analysis:
- Raw material cost: \$12.50/kg.
- Energy consumption: 8.2 kWh/kg.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms ≥98% purity. Retention time: 6.7 minutes.
Q & A
Basic: What synthetic strategies are effective for preparing 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a brominated pyrazole derivative with a butanoic acid backbone. Key steps include:
- Nucleophilic substitution : Reacting 4-bromo-1H-pyrazole with a halogenated butanoic acid precursor (e.g., bromobutanoic acid) under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Flash chromatography (e.g., using ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to isolate the product .
- Yield Optimization : Adjusting reaction time (24–48 hours) and temperature (80–100°C). For example, analogs with similar substitution patterns achieved yields of 22–86% depending on steric and electronic factors .
Example Data from Analog Synthesis ():
| Compound | Substituents | Yield | Purity (HPLC) |
|---|---|---|---|
| 24 | 4-Bromophenyl | 86% | >95% |
| 25 | 4-Chlorophenyl | 27% | >95% |
| 26 | 4-Chloro/Chloro | 22% | >95% |
Advanced: How can structural ambiguities in crystallographic data of this compound be resolved using refinement tools like SHELXL?
Methodological Answer:
- Heavy Atom Effects : The bromine atom introduces significant electron density, complicating refinement. Use SHELXL to apply anisotropic displacement parameters (ADPs) for Br and adjacent atoms, improving model accuracy .
- Twinning Analysis : For twinned crystals, employ the TWIN/BASF command in SHELXL to refine twin fractions and HKLF 5 data .
- Validation : Cross-check with CIF validation tools (e.g., PLATON) to resolve geometric mismatches (e.g., bond lengths deviating by >3σ) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify pyrazole protons (δ 7.5–8.5 ppm) and butanoic acid CH₂ groups (δ 2.4–3.1 ppm). Coupling patterns distinguish regiochemistry .
- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and quaternary carbons adjacent to bromine (δ 95–100 ppm) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to verify purity (>95%) and monitor degradation under stress conditions .
Advanced: How can structure-activity relationship (SAR) studies guide the design of pyrazole-containing analogs with enhanced bioactivity?
Methodological Answer:
- Substituent Screening : Replace the bromine atom with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups to modulate electronic effects. For example, 4-nitro analogs showed improved antimicrobial activity in related studies .
- Pharmacophore Modeling : Use AutoDock or Schrödinger to map hydrogen-bonding interactions between the butanoic acid moiety and target enzymes (e.g., quinolin-3-yl derivatives in ) .
- In Vitro Assays : Test analogs against disease-relevant cell lines (e.g., cancer or microbial models) to correlate substituent effects with IC₅₀ values .
Advanced: What challenges arise in regioselective functionalization of the pyrazole ring, and how can they be addressed?
Methodological Answer:
- Regiochemical Control : The 4-position bromine directs electrophilic substitution to the 1- and 5-positions. Use DFT calculations (e.g., Gaussian) to predict reactivity hotspots and optimize reaction conditions .
- Protecting Groups : Temporarily protect the butanoic acid carboxylate (e.g., as a methyl ester) to avoid side reactions during pyrazole bromination .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl groups at the 5-position while retaining bromine .
Basic: How does the bromine atom influence the compound’s stability under storage or reaction conditions?
Methodological Answer:
- Photodegradation : Bromine increases susceptibility to UV-induced cleavage. Store in amber vials at –20°C and monitor via LC-MS for debrominated byproducts .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C. Avoid prolonged heating during synthesis (>100°C) .
Advanced: Can computational methods predict the compound’s interaction with biological targets like GPCRs or kinases?
Methodological Answer:
- Molecular Docking : Use PyMOL or MOE to simulate binding to cannabinoid receptors (e.g., CB1/CB2), leveraging pyrazole cores as templates (see for ligand design) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the butanoic acid side chain in aqueous vs. lipid bilayer environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
